molecular formula C16H26ClNO B1397504 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219949-24-2

2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397504
CAS No.: 1219949-24-2
M. Wt: 283.83 g/mol
InChI Key: ZINIPUWUNIHLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219949-24-2) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C16H26ClNO and a molecular weight of 283.84 g/mol, this compound serves as a versatile building block for the development of novel pharmacologically active molecules . The piperidine ring is a fundamental scaffold found in a wide array of approved pharmaceuticals and bioactive compounds, making derivatives like this one invaluable for research . The primary research value of this compound lies in its potential application in drug discovery. Piperidine derivatives are extensively investigated for a diverse spectrum of biological activities. The specific structure of this compound, featuring a phenoxyethyl chain substituted with an isopropyl group, can be modified and utilized to explore interactions with various biological targets . Piperidine-based compounds have demonstrated promising activities as anticancer, antiviral, antimicrobial, anti-inflammatory, and antipsychotic agents, among others . The presence of the piperidine nucleus is a key feature contributing to these activities, often enabling interactions with enzymes and receptors in the central nervous system . While the specific mechanism of action for this exact compound is a subject of ongoing research, its structural features are characteristic of molecules that can interact with biological systems. Related piperidine derivatives are known to exert their effects through mechanisms such as receptor antagonism, enzyme inhibition, or interference with cellular processes like tubulin polymerization in cancer cells . The compound is supplied as a hydrochloride salt to enhance its stability and solubility in various research solvents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[2-(2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-13(2)15-8-3-4-9-16(15)18-12-10-14-7-5-6-11-17-14;/h3-4,8-9,13-14,17H,5-7,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINIPUWUNIHLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Nucleophilic Substitution Using Phenoxyethyl Derivatives

Based on the literature, a common approach involves reacting a piperidine derivative with a phenoxyethyl halide under controlled conditions:

Step Description Conditions Reagents Notes
1 Synthesis of phenoxyethyl halide Alkylation of phenol with halogenated ethyl compounds Halogenated ethyl derivatives (e.g., 2-chloroethyl phenoxy derivatives) Reactions conducted in polar aprotic solvents like acetonitrile or ethanol at elevated temperatures (~80-100°C)
2 Nucleophilic substitution on piperidine Reaction of piperidine with phenoxyethyl halide Piperidine, phenoxyethyl halide Conducted in inert solvents (e.g., dichloromethane) at 40-80°C, with stoichiometric control to prevent over-alkylation
3 Salt formation Acidification with hydrochloric acid Hydrochloric acid Ensures formation of the hydrochloride salt, improving stability and solubility

Method B: Multi-Step Synthesis via Intermediate Formation

This method emphasizes the stepwise construction, with purification at each stage:

Reaction Conditions and Optimization

Parameter Typical Range Purpose References
Temperature 40-100°C Reaction rate control ,
Solvent Ethanol, methanol, dichloromethane Solubility and reaction medium ,
Reaction Time 2-6 hours Completeness of reaction ,
Molar Ratios Slight excess of phenoxyethyl halide Drive reaction to completion ,

Purification and Characterization

Post-reaction, purification typically involves:

Characterization includes:

Data Table Summarizing Key Parameters

Step Reagents Solvent Temperature Time Purification Method Yield (%) Notes
1 Piperazine, halogenated phenoxyethyl Ethanol 80°C 4 hours Recrystallization 85 Efficient formation of intermediate
2 Piperazine intermediate, phenoxyethyl halide Dichloromethane 60°C 3 hours Filtration 80 Minimizes over-alkylation
3 Acidification with HCl - Room temperature 1 hour Recrystallization 90 Final hydrochloride salt

Research Findings and Industrial Considerations

Research indicates that reaction conditions such as solvent choice, temperature, and molar ratios significantly influence yield and purity. Optimized protocols have been developed to minimize impurities, especially disubstituted by-products, and to reduce costs by using readily available reagents and environmentally benign solvents.

In industrial settings, continuous flow reactors and automation are employed to improve reproducibility and scalability, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of novel compounds with specific properties.

Biology

  • Biological Activity Investigation : The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding. These studies are crucial for understanding its role in biological systems and its therapeutic potential.

Medicine

  • Therapeutic Development : Research has focused on the compound’s potential therapeutic effects, particularly as a precursor for drug development targeting various diseases.

Industry

  • Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

Biological Activities

Research indicates several key biological activities associated with this compound:

  • Cytotoxicity : Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated efficacy against human breast cancer cells with IC₅₀ values indicating potent inhibitory effects.
  • Antimicrobial Properties : Preliminary findings suggest effectiveness against certain strains of bacteria, although further studies are necessary to fully elucidate its spectrum of activity.
  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit N-myristoyltransferase (NMT), which is crucial in the lifecycle of certain parasitic infections like those caused by Trypanosoma brucei.

Case Studies Overview

Study Focus Findings
Cytotoxicity Against Cancer CellsReported IC₅₀ values suggest strong inhibitory effects compared to standard chemotherapeutic agents.
Inhibition of NMTStructural modifications could enhance potency significantly, making it a candidate for treating parasitic infections.

Mechanism of Action

The mechanism of action of 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes involved in cellular signaling. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences among related piperidine derivatives:

Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-[2-(2-Isopropylphenoxy)ethyl]piperidine HCl Phenoxyethyl with o-isopropyl group C₁₀H₂₂ClNO 207.74 Ethyl linker, isopropylphenoxy group
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl Phenoxy group with o-isopropyl and p-chloro C₁₄H₁₉Cl₂NO 296.67 Chloro substituent enhances polarity
3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine HCl Chlorophenylmethoxy group attached via methyl C₁₅H₂₁Cl₂NO 310.24 Methylene linker, chloro substitution
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy group C₁₈H₂₂ClNO 303.83 Bulky aromatic substituents
4-[2-(Methylsulfanyl)ethyl]piperidine HCl Methylsulfanyl-ethyl group C₈H₁₈ClNS 195.75 Sulfur-containing side chain

Key Observations :

  • Substituent Bulk : The diphenylmethoxy derivative has the largest substituent, likely influencing steric hindrance and solubility.
  • Functional Groups : The methylsulfanyl analog introduces a sulfur atom, which may alter redox properties or metal-binding affinity.

Physicochemical Properties

Property 2-[2-(2-Isopropylphenoxy)ethyl]piperidine HCl 4-(Diphenylmethoxy)piperidine HCl 3-(4-Chloro-2-isopropylphenoxy)piperidine HCl
Molecular Weight 207.74 303.83 296.67
Solubility Not reported Unknown (limited data) Likely low (chloro groups reduce solubility)
Stability Room-temperature stable Stability data not available Susceptible to hydrolysis (Cl substituent)

Notes:

  • The target compound’s lower molecular weight compared to diphenylmethoxy and chloro analogs suggests better bioavailability.
  • Chlorinated derivatives may exhibit enhanced environmental persistence due to reduced biodegradability.

Insights :

  • The diphenylmethoxy derivative’s inclusion in high-production chemical programs suggests industrial significance but necessitates rigorous toxicity assessments.

Biological Activity

Overview

2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly neurotransmitter receptors and enzymes involved in cellular signaling pathways. Notably:

  • Histamine H3 Receptor Antagonism : The compound has been shown to act as an antagonist at the histamine H3 receptor (H3R), which is implicated in modulating neurotransmitter release and plays a role in conditions like Parkinson's disease (PD). Studies indicate that this compound can significantly reduce monoamine oxidase B (MAO B) activity, leading to increased dopamine levels in the brain, which is beneficial for PD treatment .
  • Cyclooxygenase Inhibition : It may inhibit cyclooxygenase enzymes, thereby reducing pro-inflammatory mediators. This mechanism suggests potential applications in inflammatory conditions .

Biological Activity and Pharmacological Effects

Research has demonstrated various biological activities associated with this compound:

  • Neuroprotective Effects : The compound has shown promise in enhancing dopamine neurotransmission while reducing MAO B activity by over 90% in animal models. This dual action could provide neuroprotective benefits in neurodegenerative diseases .
  • Behavioral Impact : In vivo studies indicate that administration of the compound at a dose of 3 mg/kg resulted in significant behavioral changes in rats, including decreased food and water consumption, which are indicative of altered neurotransmitter dynamics .

Research Findings and Case Studies

Several studies have focused on the pharmacological implications of this compound:

Table 1: Summary of Key Research Findings

Study ReferenceFocusKey Findings
Mechanism of ActionInhibits cyclooxygenase; potential anti-inflammatory effects.
NeuropharmacologyAntagonizes H3R, reduces MAO B activity; increases dopamine levels.
Behavioral StudiesAlters feeding behavior in rats; suggests central nervous system effects.

Case Study: Parkinson's Disease

A pivotal study highlighted the effects of this compound on animal models for Parkinson's disease. The compound was administered to rats, resulting in:

  • A marked increase in dopamine concentration within the cerebral cortex and striatum.
  • A notable decline in MAO B activity, indicating its potential as a therapeutic agent for PD .

These findings underscore the compound's dual-targeting capability, making it a candidate for further exploration in treating neurodegenerative disorders.

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride with high purity?

Methodology :

  • Nucleophilic substitution : React 2-isopropylphenol with a bromoethyl-piperidine intermediate in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
  • Salt formation : Treat the free base with HCl gas in anhydrous ethanol or diethyl ether to precipitate the hydrochloride salt.
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to achieve >99% purity .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR .

Q. Q2. How should researchers handle safety risks during synthesis and storage?

Methodology :

  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols. Ensure local exhaust ventilation during reactions involving volatile reagents (e.g., HCl gas) .
  • Personal protective equipment (PPE) : Wear nitrile gloves, EN 166-certified goggles, and lab coats. Avoid skin contact due to potential irritation .
  • Storage : Store in airtight containers at 2–8°C in a dry, dark environment. Segregate from strong oxidizers (e.g., KMnO₄) to prevent hazardous reactions .

Advanced Research Questions

Q. Q3. How can computational methods optimize reaction pathways for this compound’s derivatives?

Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction intermediates and transition states (e.g., Gaussian or ORCA software). Focus on substituent effects in the piperidine ring .
  • Reaction path screening : Employ ICReDD’s hybrid computational-experimental workflows to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., via Arrhenius plots) .

Q. Q4. What strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy)?

Methodology :

  • Binding assays : Perform radioligand displacement studies (e.g., using ³H-labeled ligands) to measure affinity for target receptors (e.g., σ or NMDA receptors) .
  • Metabolic stability testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-HRMS to identify metabolites .
  • In vivo correlation : Design dose-response studies in rodent models, adjusting for bioavailability differences (e.g., co-administration with P-glycoprotein inhibitors) .

Q. Q5. How can researchers mitigate batch-to-batch variability in biological activity studies?

Methodology :

  • Quality control (QC) : Implement orthogonal analytical methods (e.g., NMR, LC-MS, elemental analysis) to verify batch consistency .
  • Standardized protocols : Use reference standards (e.g., USP/EP-certified materials) for calibrating bioassays .
  • Statistical design : Apply factorial experimental designs to identify critical process parameters (e.g., reaction temperature, pH) influencing bioactivity .

Methodological Challenges

Q. Q6. What analytical techniques are critical for characterizing degradation products under stress conditions?

Methodology :

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base, 0.1N HCl/NaOH) .
  • Detection : Use UPLC-QTOF-MS with electrospray ionization (ESI) to identify degradation products. Compare fragmentation patterns with spectral libraries .
  • Quantification : Apply stability-indicating HPLC methods (e.g., ICH Q2(R1) guidelines) with photodiode array detection .

Q. Q7. How to design enantioselective syntheses for chiral analogs of this compound?

Methodology :

  • Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives or enzymatic resolution (e.g., lipase-catalyzed acylations) .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP or Josiphos) in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura cross-coupling) .
  • Characterization : Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Data Interpretation and Validation

Q. Q8. How should researchers address discrepancies between computational predictions and experimental results?

Methodology :

  • Error analysis : Compare computed vs. experimental logP, pKa, and solubility values to identify force field limitations .
  • Sensitivity testing : Vary computational parameters (e.g., basis set, solvent model) to assess robustness .
  • Iterative refinement : Update models using experimental data (e.g., crystallographic structures of receptor-ligand complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.